1'-[(2-Methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide acts as a tachykinin NK(1) receptor antagonist. [] By blocking the action of substance P at the NK(1) receptor, this compound interferes with the signaling pathways responsible for transmitting pain signals, influencing smooth muscle contraction, and modulating inflammatory responses. []
References: []: Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. []: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions. []: The cannabinoid receptor agonist WIN 55212-2 inhibits neurogenic inflammations in airway tissues. []: Cannabinoid CB(2) receptor activation prevents bronchoconstriction and airway oedema in a model of gastro-oesophageal reflux. []: Cannabinoid receptor agonists inhibit sensory nerve activation in guinea pig airways. []: A Novel Role of Cannabinoids: Implication in the Fever Induced by Bacterial Lipopolysaccharide.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2